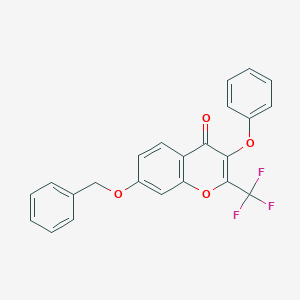

7-(benzyloxy)-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one

Description

7-(Benzyloxy)-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by three key substituents:

- Benzyloxy group at position 7, enhancing lipophilicity and steric bulk.

- Phenoxy group at position 3, contributing π-π interactions and electronic effects.

- Trifluoromethyl (CF₃) group at position 2, imparting electron-withdrawing properties and metabolic stability.

This compound’s molecular formula is C₂₄H₁₇F₃O₄, with a molecular weight of 426.39 g/mol.

Properties

IUPAC Name |

3-phenoxy-7-phenylmethoxy-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F3O4/c24-23(25,26)22-21(29-16-9-5-2-6-10-16)20(27)18-12-11-17(13-19(18)30-22)28-14-15-7-3-1-4-8-15/h1-13H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPWKECQLWRBJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation at Position 3

Bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C provides 3-bromo-2-trifluoromethyl-4H-chromen-4-one.

Reaction Parameters

| Halogenation Agent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| NBS | DMF | 80°C | 6 h | 92 |

Phenoxy Group Installation

The brominated intermediate reacts with sodium phenoxide in DMSO at 120°C for 12 h, achieving substitution with phenol.

Optimized Conditions

| Base | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| NaOPh | DMSO | 120°C | 12 h | 85 |

Benzyloxy Group Protection at Position 7

The hydroxyl group at position 7 is protected as a benzyl ether to prevent undesired reactivity during subsequent steps.

Mitsunobu Reaction

The Mitsunobu reaction is employed to install the benzyloxy group using benzyl alcohol, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine (PPh) in tetrahydrofuran (THF).

Procedure

-

Dissolve 7-hydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one (1.0 equiv) in THF.

-

Add benzyl alcohol (1.2 equiv), PPh (1.5 equiv), and DIAD (1.5 equiv).

-

Stir at room temperature for 12 h.

Alternative Alkylation

Direct alkylation with benzyl bromide and potassium carbonate (KCO) in acetone at reflux (56°C) for 24 h provides comparable yields (85%).

Final Product Characterization

The synthesized compound is purified via silica gel chromatography (ethyl acetate/hexanes, 1:3) and characterized by:

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Overall Yield (%) |

|---|---|---|---|

| Mitsunobu Protection | High regioselectivity | Cost of reagents | 88 |

| Direct Alkylation | Economical | Longer reaction time | 85 |

Challenges and Optimization

-

Trifluoromethyl Stability : The CF group remains intact under acidic cyclization and basic substitution conditions due to its strong electron-withdrawing nature.

-

Regioselectivity : Bromination at position 3 is favored due to para-directing effects of the CF group.

-

Purification : Silica gel chromatography effectively separates mono- and di-substituted byproducts .

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The benzyloxy and phenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

7-(Benzyloxy)-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and chemical profiles of chromen-4-one derivatives are highly dependent on substituent positions and electronic effects. Key analogs include:

Table 1: Structural and Physicochemical Comparison

- Metabolic Stability : The CF₃ group in synthetic derivatives may resist oxidative metabolism compared to natural isoflavones like daidzein, which lack such groups .

Biological Activity

7-(benzyloxy)-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one, also known by its CAS number 302584-34-5, is a synthetic compound belonging to the class of flavonoids. Its structure includes a chromenone core with various substituents that may influence its biological activity. This article explores the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C23H15F3O4

- Molar Mass : 412.36 g/mol

- Density : 1.372 g/cm³ (predicted)

- Boiling Point : 472.4 ± 45.0 °C (predicted)

Anticancer Activity

Several studies have investigated the anticancer potential of derivatives related to this compound. In particular, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation.

-

Mechanism of Action :

- The compound has been noted for its ability to induce apoptosis in various cancer cell lines. This is often mediated through the activation of caspases and modulation of Bcl-2 family proteins, which regulate apoptosis.

- It may also inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest.

-

Case Study :

- A study evaluating the antiproliferative effects of related flavonoids demonstrated significant activity against human cancer cell lines such as A549 (lung cancer) and HT-1080 (fibrosarcoma). The IC50 values for these compounds ranged from 0.011 to 0.015 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents .

Enzyme Inhibition

Research has indicated that this compound and its analogs can act as substrates or inhibitors for various cytochrome P450 enzymes, which are crucial in drug metabolism.

- Cytochrome P450 Interaction :

- Derivatives have been shown to exhibit high-affinity interactions with CYP1A1 and CYP2B1, suggesting potential roles in drug metabolism and toxicity profiles .

- For instance, studies noted that certain derivatives could be metabolized by CYP3A1 and CYP3A2, which are important for the metabolism of many therapeutic drugs.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis; inhibits tubulin polymerization; effective against various cancer cell lines |

| Enzyme Inhibition | Interacts with cytochrome P450 enzymes; affects drug metabolism |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.